Photo-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

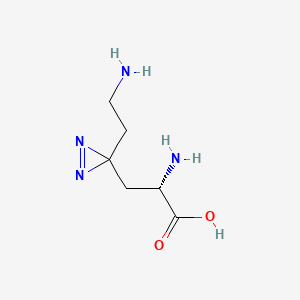

Photo-lysine is a lysine-based photo-reactive amino acid that incorporates a photo-cross-linker, such as diazirine, into the side chain of natural lysine. This modification allows this compound to capture proteins that bind lysine post-translational modifications. It is widely used in chemical biology and proteomics to study protein-protein interactions and protein modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of photo-lysine involves the incorporation of a photo-cross-linker into the side chain of lysine. One common method is to use diazirine as the photo-cross-linker. The synthesis typically involves the following steps:

- Protection of the amino and carboxyl groups of lysine.

- Introduction of the diazirine group into the side chain.

- Deprotection of the amino and carboxyl groups to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of high-cell density cultures and recombinant expression systems can enhance the production efficiency of this compound-labeled proteins .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Photo-Lysin unterliegt verschiedenen chemischen Reaktionen, darunter:

Photo-Crosslinking: Bei UV-Bestrahlung erzeugt die Diazirin-Gruppe in Photo-Lysin hochreaktive Carbene, die kovalente Bindungen mit benachbarten Molekülen bilden.

Substitutionsreaktionen: Die Diazirin-Gruppe kann durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften von Photo-Lysin zu modifizieren.

Häufige Reagenzien und Bedingungen:

UV-Bestrahlung: Wird verwendet, um die Diazirin-Gruppe zur Photo-Crosslinking zu aktivieren.

Diazirin-Vorstufen: Werden bei der Synthese von Photo-Lysin verwendet.

Hauptprodukte:

Kovalente Addukte: Werden gebildet, wenn Photo-Lysin während des Photo-Crosslinkings mit Zielproteinen reagiert.

Wissenschaftliche Forschungsanwendungen

Photo-Lysin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird in der Photoaffinitätsmarkierung verwendet, um Protein-Ligand-Interaktionen zu untersuchen.

Biologie: Wird in der Proteomik eingesetzt, um Protein-Protein-Interaktionen und posttranslationale Modifikationen zu identifizieren.

Medizin: Wird in der Wirkstoffforschung verwendet, um neue Wirkstoffziele und Bindungsstellen zu identifizieren.

Industrie: Anwendung bei der Entwicklung von photoresponsiven Polymeren und Materialien

5. Wirkmechanismus

Photo-Lysin übt seine Wirkungen durch die Erzeugung von reaktiven Carbenen bei UV-Bestrahlung aus. Diese Carbene bilden kovalente Bindungen mit benachbarten Molekülen, wodurch Photo-Lysin Proteine erfassen und identifizieren kann, die an Lysin-Posttranslationalen Modifikationen binden. Die molekularen Ziele umfassen Proteine, die an Histonmodifikationen und anderen posttranslationalen Modifikationen beteiligt sind .

Wirkmechanismus

Photo-lysine exerts its effects through the generation of reactive carbenes upon UV irradiation. These carbenes form covalent bonds with nearby molecules, allowing this compound to capture and identify proteins that bind lysine post-translational modifications. The molecular targets include proteins involved in histone modifications and other post-translational modifications .

Vergleich Mit ähnlichen Verbindungen

Photo-Lysin ist einzigartig, da es Proteine erfassen kann, die an Lysin-Posttranslationalen Modifikationen binden. Ähnliche Verbindungen umfassen:

Photo-Leucin: Eine photoreaktive Aminosäure, die zur Untersuchung von Proteinstrukturen verwendet wird.

Photo-Methionin: Eine weitere photoreaktive Aminosäure, die in der Proteomik verwendet wird.

Diazirin-basierte Sonden: Weit verbreitet in der Photoaffinitätsmarkierung aufgrund ihrer hohen Reaktivität und Stabilität

Photo-Lysin zeichnet sich durch seine Spezifität für die Erfassung von Lysin-bindenden Proteinen und seine Vielseitigkeit in verschiedenen Forschungsanwendungen aus.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTOOIGELCPQPJ-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1(N=N1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)C1(N=N1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)